Tanshinone IIA
Overview
Description
Mechanism of Action
Target of Action
Tanshinone IIA (Tan IIA) is a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways . The primary targets of Tan IIA include PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .
Mode of Action
Tan IIA interacts with its targets to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . For instance, it downregulates HPV E6 and E7, regulates associated E6AP and E2F1, creates S phase cell cycle arrest, attracts accumulation of p53 and alters p53-dependent targets, modulates pRb, and causes p53-mediated apoptosis by moderating Caspase 3, Bcl-2, Bax, and PARP cleavage in HPV positive CaSki cells .
Biochemical Pathways
Tan IIA affects multiple biochemical pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also modulates antioxidant enzyme levels, including superoxide dismutase (SOD) and catalase, as well as glutathione peroxidase (GPx), to protect against oxidative stress . These pathways and their downstream effects contribute to the compound’s anticancer properties.
Pharmacokinetics
Tan IIA is primarily eliminated through the biliary and fecal systems and secondarily through the urine system . Due to its strong polarity, it is difficult for tan iia sodium sulfonate to pass through the biofilm with a double structure, thus making its concentration in the central nervous system too low to display therapeutic effects .
Result of Action
The molecular and cellular effects of Tan IIA’s action include inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induction of apoptosis and autophagy . It also reduces vascular stenosis by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs), and improves the stability of the fibrous cap of atherosclerotic plaque by inhibiting apoptosis and inflammation of VSMCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tan IIA. For instance, Tan IIA concentration dependently inhibited SDH activity with an estimated IC50 of 4.47 M in LPS-activated BMDMs . Tan IIA decreased succinate accumulation, suppressed mitochondrial reactive oxygen species production, thus preventing hypoxia-inducible factor-1 (HIF-1) induction . This suggests that the environment in which Tan IIA is administered can significantly impact its therapeutic effects.
Biochemical Analysis
Biochemical Properties
Tanshinone IIA plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and nitric oxide synthase (NOS), which are involved in inflammatory processes . Additionally, this compound interacts with proteins like Bcl-2 and Bax, modulating apoptotic pathways in cancer cells . These interactions highlight the compound’s ability to regulate oxidative stress, inflammation, and apoptosis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it inhibits oxidative stress and inflammatory damage, thereby improving endothelial cell function . In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses metastasis by modulating cell signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in inflammation and apoptosis, such as MMPs and NOS . This compound also modulates the expression of genes related to cell survival and death, including Bcl-2, Bax, and caspases . Additionally, it affects various signaling pathways, such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the inhibition of tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its bioactivity over extended periods In vitro and in vivo studies have demonstrated that this compound can exert sustained anti-inflammatory, antioxidant, and anticancer effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects on the cardiovascular system, reducing myocardial infarct size and improving cardiac function . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydroxylation and dehydrogenation . In the liver, it is primarily metabolized by cytochrome P450 enzymes, such as CYP2A6 . These metabolic pathways play a crucial role in the compound’s bioavailability and therapeutic efficacy. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues, such as the liver and heart . These interactions influence the compound’s localization and accumulation, contributing to its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It has been found to localize in the mitochondria and nuclei of cells, where it exerts its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further modulating its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tanshinone IIA can be synthesized through various methods. One notable synthetic route involves a base-mediated furan ring formation and an acyloin condensation reaction to construct the ortho-quinone ring . Another method includes the sulfonation of this compound using sulfur trioxide or a sulfur trioxide compound in an organic solvent .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the roots of Salvia miltiorrhiza. The extraction process typically includes drying the roots, followed by solvent extraction and purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxytanshinone, methyl tanshinonate, and dihydrotanshinone I .
Scientific Research Applications
Tanshinone IIA has a wide range of scientific research applications:
Comparison with Similar Compounds
Tanshinone IIA is part of a class of lipophilic abietane diterpene compounds known as tanshinones. Similar compounds include:
- Cryptotanshinone
- Tanshinone I
- Dihydrotanshinone I
- Tanshinone IIB
- Methyltanshinone
- Isotanshinone I
- Isocryptotanshinone I
- Isocryptotanshinone II
Uniqueness: this compound stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXITZLLTYIPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205352 | |
Record name | Tanshinone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 mg/mL methanol | |
Record name | Tanshinone II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin. | |
Record name | Tanshinone II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
568-72-9 | |
Record name | Tanshinone IIA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanshinone II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanshinone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TANSHINONE IIA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tanshinone II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tanshinone IIA exert its anti-tumor effects?
A1: this compound exhibits anti-tumor activity through multiple mechanisms. It has been shown to:
- Induce apoptosis: this compound triggers apoptosis in various cancer cells, including human colon adenocarcinoma cells [], leukemia THP-1 cells [], and human lung cancer cells [], through both intrinsic (mitochondrial-mediated) and extrinsic (Fas-mediated) pathways.
- Inhibit proliferation: Studies demonstrate that this compound can inhibit the proliferation of human breast cancer cells [], human esophageal cancer cells [], and nasopharyngeal carcinoma cells [] by arresting cell cycle progression and suppressing the expression of proliferation-related proteins.
- Suppress angiogenesis: this compound effectively inhibits the formation of new blood vessels, crucial for tumor growth and metastasis. It achieves this by downregulating vascular endothelial growth factor (VEGF) expression in hepatocellular carcinoma cells [] and breast cancer cells [], as well as through inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway in retinal pigment epithelial cells [].
Q2: What is the role of this compound in protecting against cardiac hypertrophy?
A2: this compound demonstrates cardioprotective effects, particularly against cardiac hypertrophy, by:
- Inhibiting the calcineurin/NFATc3 pathway: this compound effectively attenuates isoproterenol-induced cardiac hypertrophy in cardiomyocytes by suppressing the calcineurin/NFATc3 signaling pathway, a key regulator of cardiac hypertrophy []. This inhibition prevents the upregulation of hypertrophic markers like ANP, BNP, and β-MHC.
Q3: How does this compound contribute to neuroprotection in Parkinson’s disease?
A3: this compound exhibits neuroprotective effects in a mouse model of Parkinson’s disease by:
- Reducing oxidative stress: It effectively inhibits oxidative stress induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice by upregulating the DJ-1/Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels [].
- Protecting dopaminergic neurons: this compound protects dopaminergic neurons from MPTP-induced degeneration, potentially through its antioxidant effects and modulation of apoptotic pathways [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H18O3, and its molecular weight is 306.36 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, various spectroscopic techniques have been employed to characterize this compound, including:
- LC-MS/MS: This technique has been used to identify and characterize metabolites of this compound in rat bile, urine, and feces [].
- HPLC: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound in biological samples, such as in pharmacokinetic studies [].
Q6: What factors can affect the stability of this compound?
A6: this compound stability is influenced by several factors, including:
- Temperature: High temperatures can accelerate the degradation of this compound in solution [].
- Light exposure: Exposure to light can also lead to degradation, highlighting the importance of storage in light-protected containers [].
Q7: How can the stability of this compound be improved for pharmaceutical applications?
A7: Various formulation strategies can enhance the stability and bioavailability of this compound:
- Nano-encapsulation: Encapsulating this compound in nanoparticles, such as PLGA-PEG-COOH nanoparticles [], can protect it from degradation, enhance its solubility, and improve its delivery to target tissues.
- Microemulsion formulation: Developing this compound microemulsions for parenteral injection is another approach to improve its solubility and stability [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.